molecular formula C9H18O3 B1336614 Di-tert-butyl carbonate CAS No. 34619-03-9

Di-tert-butyl carbonate

Cat. No.: B1336614
CAS No.: 34619-03-9
M. Wt: 174.24 g/mol
InChI Key: ODCCJTMPMUFERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl carbonate, also known as di-tert-butyl dicarbonate, is a widely used reagent in organic synthesisThis compound is also used as a dehydrating agent in various organic reactions, particularly with carboxylic acids, certain hydroxyl groups, or primary nitroalkanes .

Preparation Methods

Di-tert-butyl carbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . The synthetic route involves the following steps:

Chemical Reactions Analysis

Di-tert-butyl carbonate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

ditert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCJTMPMUFERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436864
Record name di-tert-butylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34619-03-9
Record name tert-Butyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34619-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name di-tert-butylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, bis(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

From bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (87 mg) and 4-(4-bromo-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (prepared from 4-bromoaniline, WSCI and piperidine-1,4-dicarboxylic acid mono-tert-butyl ester, and then di-tert-butyl carbonate, 80 mg), in the same manner as Example 1-D-08, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidine-7-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester was obtained, and then the PMB groups and BOC group were removed according to the above Deprotection method 1, to obtain the desired compound (D-64) as a colorless powder (11 mg, 10%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl carbonate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl carbonate
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Di-tert-butyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Di-tert-butyl carbonate
Reactant of Route 6
Reactant of Route 6
Di-tert-butyl carbonate
Customer
Q & A

Q1: What is a key application of Di-tert-butyl dicarbonate in peptide synthesis?

A1: Di-tert-butyl dicarbonate is widely employed for protecting the amino group in amino acids during peptide synthesis []. This protection is crucial to prevent unwanted side reactions and enable the controlled formation of peptide bonds. One study demonstrated the efficient "one-pot" conversion of resin-bound N-fluorenylmethoxycarbonyl (Fmoc) amino acids and dipeptides into their corresponding N-tert-butoxycarbonyl (Boc) derivatives using Di-tert-butyl dicarbonate in conjunction with potassium fluoride []. This method highlights the utility of Boc₂O in simplifying protection strategies in peptide synthesis.

Q2: Can Di-tert-butyl dicarbonate be used to synthesize heterocyclic compounds?

A2: Yes, Di-tert-butyl dicarbonate can be utilized in the synthesis of certain heterocyclic compounds. For instance, it has been successfully employed to synthesize methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate []. This compound was synthesized through the reaction of methyl 2-aminothiazole-5-carboxylate with Di-tert-butyl dicarbonate. The resulting structure was characterized using X-ray crystallography, revealing a planar thiazole ring and the formation of intramolecular and intermolecular hydrogen bonds [].

Q3: How does Di-tert-butyl dicarbonate facilitate specific chemical transformations?

A3: Di-tert-butyl dicarbonate plays a crucial role in facilitating specific chemical transformations. One example is its use in the reduction of cyano groups in cyanoethyl 5-substituted uracil derivatives []. Researchers explored various reducing agents and found that sodium borohydride, in conjunction with nickel(II) chloride as a catalyst and Di-tert-butyl dicarbonate as a "trapping" agent, was highly effective []. This method underscores the ability of Di-tert-butyl dicarbonate to modulate reaction pathways and improve yields.

Q4: Does Di-tert-butyl dicarbonate find applications beyond peptide and heterocycle synthesis?

A5: Absolutely! A notable example lies in the synthesis of (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride []. This synthesis leverages Di-tert-butyl dicarbonate to protect the amino group of (1S,4R)-(-)-2-azabicyclo[2,2,1]hept-5-en-3-one. This protection is essential for the subsequent reduction step with sodium borohydride, ultimately leading to the desired product with high yield and purity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.